N-(4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl)-4-methoxybenzamide

G protein-coupled receptor kinase GRK inhibitor pyrimidine scaffold

N-(4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl)-4-methoxybenzamide is a synthetic pyrimidine derivative belonging to the benzamide class of heterocyclic compounds. It is categorized among amines, heterocycles, and protein kinase inhibitor scaffolds.

Molecular Formula C12H12N4O3
Molecular Weight 260.25 g/mol
Cat. No. B12051704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl)-4-methoxybenzamide
Molecular FormulaC12H12N4O3
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=C(N=CNC2=O)N
InChIInChI=1S/C12H12N4O3/c1-19-8-4-2-7(3-5-8)11(17)16-9-10(13)14-6-15-12(9)18/h2-6H,1H3,(H,16,17)(H3,13,14,15,18)
InChIKeyLVFBLAUEYLSCQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl)-4-methoxybenzamide – Key Characteristics and Sourcing Context


N-(4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl)-4-methoxybenzamide is a synthetic pyrimidine derivative belonging to the benzamide class of heterocyclic compounds. It is categorized among amines, heterocycles, and protein kinase inhibitor scaffolds . The compound features a 4-amino-6-oxo-1,6-dihydropyrimidine core linked via the 5-position to a 4-methoxybenzamide moiety. This structure is implicated in the modulation of the NLRP3 inflammasome pathway, a target relevant to inflammatory diseases . Its commercial availability as a research reagent necessitates careful differentiation from structurally similar pyrimidine analogs.

Why N-(4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl)-4-methoxybenzamide Cannot Be Replaced by Generic Analogs


In-class pyrimidine benzamides cannot be simply interchanged due to the critical influence of substituent position and electronic character on target engagement. The specific 5-substitution pattern with a 4-methoxybenzamide group, as opposed to other regioisomers or halide-substituted analogs (e.g., the 5-bromomethyl analog CAS 5423-98-3 ), dictates distinct binding interactions with kinase targets such as GRKs or the NLRP3 inflammasome [1]. Even minor modifications to the benzamide ring or the pyrimidine core can abolish or significantly alter inhibitory potency and selectivity, making direct functional substitution unreliable without rigorous comparative validation.

Quantitative Differentiation Evidence for N-(4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl)-4-methoxybenzamide Selection


GRK Inhibition Potential versus 5-Bromomethyl Analog

While the target compound is annotated as a GRK inhibitor scaffold, a directly comparable analog, 4-amino-5-(bromomethyl)-2-methylpyrimidine (CAS 5423-98-3), has been explicitly validated as a GRK inhibitor . The target compound's 4-methoxybenzamide substituent at the 5-position is predicted to confer different kinase selectivity and pharmacokinetic properties compared to the 5-bromomethyl group, though direct head-to-head quantitative GRK inhibition data for the target compound is absent from the open literature. This gap necessitates empirical profiling by the end user .

G protein-coupled receptor kinase GRK inhibitor pyrimidine scaffold

NLRP3 Inflammasome Modulation vs. Pyridazine Analog Class

The target compound is postulated to modulate the NLRP3 inflammasome pathway . A closely related patent class (EP 4301754 A1) specifies 4-amino-6-oxo-pyridazine derivatives, not pyrimidines, as NLRP3 inhibitors [1]. The core heterocycle difference (pyrimidine vs. pyridazine) is expected to result in significant variations in target binding affinity and selectivity, yet no quantitative NLRP3 inhibition data (e.g., IL-1β release IC50) is publicly available for the target compound. This contrasts with several pyridazine analogs for which such data may exist within the patent [1].

NLRP3 inflammasome inflammatory response pyroptosis

Structural Differentiation from Thioether-Linked Pyrimidine Derivatives

Synthetic analogs such as N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide incorporate a thioether linkage at the pyrimidine 2-position, whereas the target compound is unsubstituted at this site. The absence of the 2-thioether moiety in the target compound represents a distinct synthetic handle, potentially simplifying further derivatization and reducing steric bulk. No quantitative reactivity or biological comparison data exists .

pyrimidine synthesis building block SAR

Recommended Application Scenarios for N-(4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl)-4-methoxybenzamide Based on Evidence


Kinase Selectivity Panel Screening

Given the compound's annotation as a GRK inhibitor scaffold and its structural divergence from the 5-bromomethyl analog, it is best deployed in in vitro kinase selectivity panels to empirically determine its potency against a range of kinases (GRK1-7, Src family). This addresses the critical knowledge gap left by the absence of public profiling data, making it suitable for hit-to-lead or tool compound development where novel kinase selectivity is desired .

NLRP3 Inflammasome Pharmacology Studies

The hypothesized NLRP3 pathway modulation positions this compound as a candidate for phenotypic screens of IL-1β secretion in THP-1 macrophages. Its pyrimidine core offers a distinct chemotype from the pyridazine-based NLRP3 inhibitors in the patent literature [1], enabling exploration of novel structure-activity relationships (SAR) around the central heterocycle for inflammatory disease models [1].

Medicinal Chemistry Diversification of Pyrimidine Scaffolds

The unsubstituted 2-position of the pyrimidine ring provides a clear synthetic advantage for late-stage functionalization compared to 2-thioether-bearing analogs . This makes the compound a versatile intermediate for creating focused libraries targeting kinases or other purinergic targets, where precise control over molecular topology is essential for optimizing binding interactions .

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